molecular formula C19H17N3O2 B4628987 N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide

N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide

Cat. No. B4628987
M. Wt: 319.4 g/mol
InChI Key: IYCYLZKERHTNJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide and its derivatives often involves the Friedlander synthesis, which is a reaction between aminobenzaldehydes and ketones or acetoacetanilides in the presence of acid or base catalysts. For example, Rilova et al. (2014) described the design and synthesis of quinoline-based SGI-1027 derivatives, highlighting the versatility of the quinoline scaffold in medicinal chemistry through various substitution reactions to optimize biological activity (Rilova et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including this compound, has been extensively studied through X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. Polo-Cuadrado et al. (2021) performed an in-depth structural analysis of a similar quinoline derivative, providing insights into the 3D structure and the intermolecular interactions that influence the compound's stability and reactivity (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. These reactions enable the functionalization of the quinoline core and the introduction of various substituents to modulate the compound's physical, chemical, and biological properties. Gracheva et al. (1982) discussed the synthesis of quinoline derivatives with fluorogenic groupings, illustrating the compound's reactivity towards different chemical modifications (Gracheva et al., 1982).

Scientific Research Applications

Antitumor Properties and DNA Interaction

N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide and its derivatives have been explored for their antitumor properties, notably through mechanisms involving DNA intercalation. Studies have identified certain phenyl-substituted derivatives of this compound class as "minimal" DNA-intercalating agents showing in vivo antitumor activity. These compounds demonstrated solid tumor activity, with specific derivatives effecting significant therapeutic outcomes in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989). This suggests their potential utility in cancer therapy, particularly in cases where DNA intercalation plays a role in the therapeutic mechanism.

Modulation of Histone Acetylation

The compound CI-994, known by its chemical name N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. This mechanism of action is crucial for its antitumor activity, as it induces changes in gene expression that can lead to cancer cell death. CI-994 inhibited HDAC-1 and HDAC-2 in a concentration-dependent manner but did not affect the activity of the histone acetyltransferase GCN5, indicating its specificity towards histone deacetylation pathways (Kraker, Mizzen, Hartl, Johnson, Allis, & Merriman, 2003). This research underscores the therapeutic potential of modulating histone acetylation in cancer treatment.

Photophysical Properties

The compound has also been studied for its photophysical properties, particularly in the context of nucleic acid probes. For instance, modifications to the quinoline structure, such as amide functionalization, have been shown to significantly impact the luminescence of Ru(II) diimine complexes in water versus organic solvents or when bound to DNA. This switch in photophysical behavior suggests potential applications as photochemical and photophysical probes for studying DNA and other nucleic acids (O'donoghue, Kelly, & Kruger, 2004).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-11-17(16-5-3-4-6-18(16)20-12)19(24)22-15-9-7-14(8-10-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYLZKERHTNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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